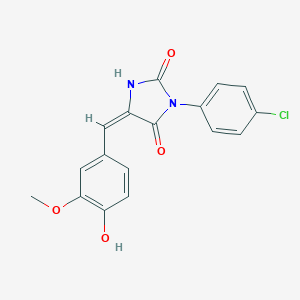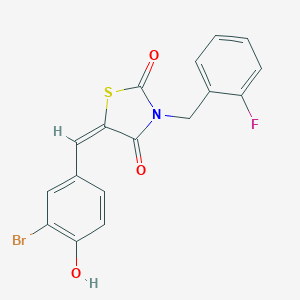
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It is a synthetic compound that has been synthesized for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a potential candidate for further research and development.
作用機序
The mechanism of action of 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, lipid metabolism, and insulin sensitivity.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It has also been found to exhibit antitumor activities by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential therapeutic applications, its well-defined mechanism of action, and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its therapeutic potential.
将来の方向性
There are several future directions for the research and development of 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved therapeutic potential.
3. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of various diseases.
4. Studies to investigate the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Studies to investigate the potential use of this compound in the prevention and treatment of various diseases.
合成法
The synthesis of 3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with acetic anhydride to obtain the final product.
科学的研究の応用
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been found to exhibit potential therapeutic effects in the treatment of diabetes, obesity, and metabolic disorders.
特性
製品名 |
3-(4-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H12BrNO3S |
分子量 |
390.3 g/mol |
IUPAC名 |
(5E)-3-[(4-bromophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-6-4-11(5-7-13)10-19-16(21)15(23-17(19)22)9-12-2-1-3-14(20)8-12/h1-9,20H,10H2/b15-9+ |
InChIキー |
FUCPZPZFFXIYFE-OQLLNIDSSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
正規SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)

![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
![N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305732.png)
![2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305733.png)
![2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305734.png)
![[2-Bromo-4-({3-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-6-methoxyphenoxy]acetic acid](/img/structure/B305735.png)